molecular formula C17H17ClN4O3S2 B2713362 3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034466-11-8

3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2713362
CAS No.: 2034466-11-8
M. Wt: 424.92
InChI Key: AAGSCPOWGLHEKH-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a piperidin-4-yl group modified by a 3-chloro-2-methylphenyl sulfonyl substituent. Though direct pharmacological data for this compound are absent in the provided evidence, structurally analogous compounds (e.g., thieno-triazine and pyrimidine derivatives) demonstrate antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S2/c1-11-13(18)3-2-4-15(11)27(24,25)21-8-5-12(6-9-21)22-17(23)16-14(19-20-22)7-10-26-16/h2-4,7,10,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGSCPOWGLHEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule with potential pharmacological applications. Its structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several significant structural components:

  • Piperidine Ring : Known for its ability to interact with various biological targets.
  • Thieno[3,2-d][1,2,3]triazin Moiety : This heterocyclic structure is often associated with diverse biological activities.
  • Sulfonyl Group : Enhances reactivity and potential interactions with biological macromolecules.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₈ClN₃O₃S
Molecular Weight372.8 g/mol
CAS Number2034362-91-7

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The sulfonyl group may act as an electrophile, facilitating reactions with nucleophilic sites in proteins or nucleic acids. The piperidine ring's structural flexibility allows it to modulate receptor interactions or enzyme activities.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds containing triazine moieties have been documented to exhibit cytotoxic effects against melanoma and breast cancer cells.

  • In Vitro Studies :
    • Compounds structurally related to the target molecule have demonstrated IC50 values in the nanomolar range against human melanoma cell lines (e.g., A375 and M14) .
    • The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Case Study :
    • A derivative of a similar triazine compound was tested against multiple cancer lines, showing significant antiproliferative effects with IC50 values ranging from 0.5 µM to 5 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Similar sulfonamide derivatives have been reported to exhibit activity against resistant bacterial strains.
  • Preliminary assays suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substitution at various positions on the piperidine or thieno-triazine rings can significantly alter potency.
  • Modifications that enhance lipophilicity or electronic properties tend to improve interaction with biological targets.

Research Findings

Research into this compound has primarily focused on:

  • Synthesis : Various synthetic routes have been developed to create analogs with enhanced properties.
  • Biological Testing : Ongoing studies are aimed at elucidating the precise mechanisms of action and optimizing lead compounds for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

A. Thieno[3,2-d][1,2,3]triazin-4(3H)-one Derivatives

Compound Name Substituents Biological Activity Reference
Target Compound 1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl Not reported -
3-{1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one 1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl Not reported
9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d]-(1,2,3)-triazin-4(3H)-one Pyrido-thieno-triazinone core with methyl and phenyl groups Synthetic intermediate

Key Observations :

  • The target’s sulfonyl group may enhance stability and target binding compared to the methylsulfanyl or benzoyl groups in analogs .
  • Pyrido-thieno-triazinone derivatives (e.g., ) prioritize fused-ring modifications, which alter electronic properties but lack direct biological data.
Substituent Effects on Activity

A. Sulfonamide/Sulfonyl Groups

  • Compound 2c (): A spiro-thieno[3,2-d][1,3]oxazin derivative with a sulfonamide group exhibited potent antimicrobial activity (MIC: 1–2 µmol mL⁻¹) .
  • Blood Coagulation Factor Xa Inhibitor (): A naphthalene sulfonyl derivative showed anticoagulant activity, highlighting sulfonyl groups’ role in enzyme inhibition .

B. Chlorinated Aromatic Rings

  • Compound 19b (): A 4-chlorophenyl-substituted thieno[3,2-d]pyrimidine demonstrated higher anticancer activity than doxorubicin, emphasizing chlorine’s role in enhancing cytotoxicity .
  • 6-(4-Chlorophenyl)-spiro[cyclohexane-1,2’-thieno[3,2-d][1,3]oxazin]-4’-one (): Chlorine improved antimicrobial potency, likely via increased membrane penetration .
Piperidine Modifications
  • 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): Piperidine-linked triazolones show diverse bioactivities, suggesting the target’s piperidine-sulfonyl group may optimize pharmacokinetics .

Critical Analysis and Gaps

  • Contradictions: Sulfonamide derivatives in showed antimicrobial activity, while chlorine-substituted thieno-pyrimidines in prioritized anticancer effects. This suggests substituent positioning and core structure dictate target specificity.
  • Limitations : Direct data on the target compound’s activity are unavailable. Current comparisons rely on structural analogs, necessitating further studies on its pharmacokinetic and pharmacodynamic profiles.

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